
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is a complex organic compound that combines the properties of benzoic acid with a phosphinothioyl group and a dimethyloctanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the diphenylphosphinothioyl group through a series of reactions involving phosphorus reagents. The dimethyloctanol moiety can be introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The phosphinothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety may contribute to the compound’s antimicrobial properties by disrupting microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Diphenylphosphinothioyl compounds: Known for their use in coordination chemistry and as ligands.
Dimethyloctanol derivatives: Used in organic synthesis and as intermediates in the production of various chemicals.
Uniqueness
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is unique due to the combination of these functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
828282-65-1 |
|---|---|
Fórmula molecular |
C29H37O3PS |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C22H31OPS.C7H6O2/c1-19(16-18-23)11-10-17-22(2,3)24(25,20-12-6-4-7-13-20)21-14-8-5-9-15-21;8-7(9)6-4-2-1-3-5-6/h4-9,12-15,19,23H,10-11,16-18H2,1-3H3;1-5H,(H,8,9) |
Clave InChI |
OKAOMOVFTLCPLC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CCO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


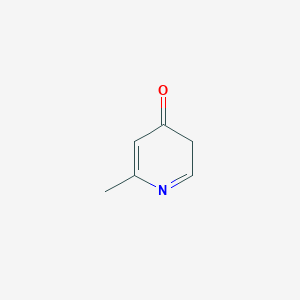

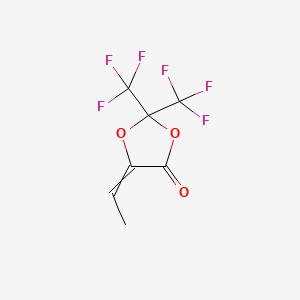

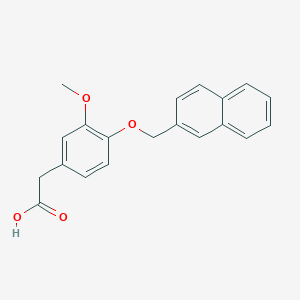


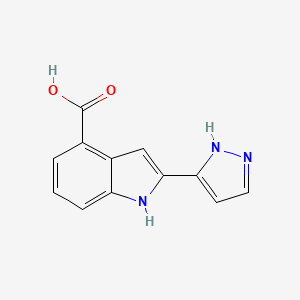
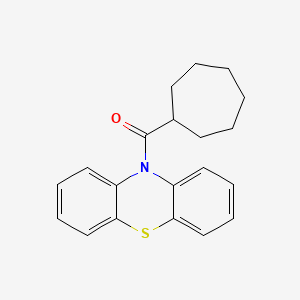
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
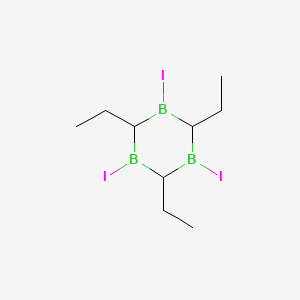
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)
![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
